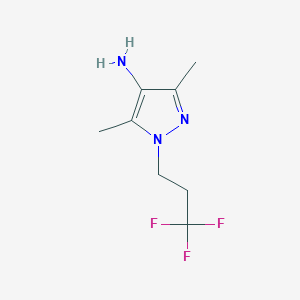

3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C8H12F3N3 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

3,5-dimethyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H12F3N3/c1-5-7(12)6(2)14(13-5)4-3-8(9,10)11/h3-4,12H2,1-2H3 |

InChI Key |

KICNFXARUJLLOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC(F)(F)F)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Impact on Thermal and Chemical Properties

- Nitro vs. Methyl Groups: The substitution of nitro (NO₂) groups at positions 3 and 5 in TFDNPA significantly enhances detonation performance (D: 7330 m/s) and thermal stability (Td: 261°C) compared to methyl groups . However, nitro groups increase sensitivity, whereas methyl groups in the target compound likely reduce reactivity and sensitivity.

- Trifluoropropyl vs. Bulkier Substituents: The trifluoropropyl group in the target compound balances lipophilicity and steric effects. In contrast, bulkier substituents like phenoxymethyl (in ) or trifluoroethoxymethyl (in ) may alter solubility and biological activity, making them candidates for pharmaceuticals or specialty materials.

Biological Activity

3,5-Dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial effects, potential as an energetic material, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrazole ring with specific substitutions that contribute to its unique properties.

Antimicrobial Properties

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial activity. A study focused on 3,5-dimethyl azopyrazole derivatives found that certain compounds demonstrated moderate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compounds were evaluated using the agar diffusion method, showing promising inhibition zones compared to standard antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of 3,5-Dimethyl Azopyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin |

|---|---|---|---|

| 3a | E. coli | 20 | Higher |

| 5a | S. aureus | 18 | Comparable |

Energetic Properties

The compound has also been investigated for its potential as an energetic material. A related compound, 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA), was synthesized and characterized for its thermal stability and detonation performance. TFDNPA showed excellent thermal properties (melting point: 100 °C; decomposition temperature: 261 °C) and low impact sensitivity (35 J), making it a candidate for replacing TNT in explosive formulations .

Table 2: Energetic Properties of TFDNPA

| Property | Value |

|---|---|

| Melting Point | 100 °C |

| Decomposition Temperature | 261 °C |

| Detonation Velocity | 7330 m/s |

| Pressure (P) | 23.3 GPa |

| Impact Sensitivity | 35 J |

Pharmacological Potential

Beyond antimicrobial and energetic applications, pyrazole derivatives have been noted for their broader pharmacological activities. They have shown potential in anti-inflammatory, analgesic, and even antitumor activities. The presence of the trifluoropropyl group may enhance these effects due to increased lipophilicity and improved interaction with biological targets.

Case Studies

In a comparative study of various pyrazole derivatives, researchers synthesized new compounds and evaluated their biological activities. The results indicated that modifications in the pyrazole structure significantly influenced the biological effectiveness of the compounds. For instance, compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.